molecular formula C22H24N6O2 B2654861 N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine CAS No. 1211602-37-7

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B2654861
CAS No.: 1211602-37-7
M. Wt: 404.474
InChI Key: AWWNZDUPTWWSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound offered for research and development purposes. This synthetic molecule features a pyrimidine core, a common scaffold in medicinal chemistry, which is functionalized with a 4-phenylpiperazine moiety and a benzylamine group. The presence of the 4-phenylpiperazine group is of significant interest, as this heterocycle is a privileged structure in drug discovery, known to contribute to pharmacological activity across a range of therapeutic areas . Piperazine-based compounds have demonstrated a wide spectrum of biological activities in scientific literature, including antiviral, antibacterial, anticancer, and antipsychotic effects, and are frequently utilized in the design of molecules that target G-protein coupled receptors and enzymes . The specific nitro and amine substituents on the pyrimidine ring make this compound a potentially valuable intermediate for further chemical exploration and derivatization in the synthesis of novel compounds for biological screening. Researchers can leverage this building block in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-17-20(28(29)30)21(23-16-18-8-4-2-5-9-18)25-22(24-17)27-14-12-26(13-15-27)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWNZDUPTWWSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)NCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrimidine core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction using phenylpiperazine and a suitable leaving group on the pyrimidine ring.

    Benzylation: The final step involves the benzylation of the amine group using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxides or other oxidized derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Position 2: Piperazine vs. Piperidine and Morpholine

  • 4-Phenylpiperazinyl group : Present in the target compound, this substituent enhances lipophilicity and may facilitate interactions with serotonin or dopamine receptors, as seen in antipsychotic drugs.
  • Morpholino group: In 6-methyl-4-morpholinocoumarin (), the morpholine ring improves aqueous solubility but reduces aromatic stacking compared to phenylpiperazine. This substitution could decrease CNS penetration but enhance metabolic stability .

Position 5: Nitro Group vs. Halogens and Alkyl Chains

  • Nitro group : The target compound’s nitro group at position 5 is electron-withdrawing, stabilizing the pyrimidine ring and enabling covalent interactions with cysteine residues in enzymes (e.g., SARS-CoV-2 Mpro inhibitors in ). However, nitro groups are associated with mutagenicity risks (Ames test positivity) .
  • Halogen substituents: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), fluorine increases metabolic resistance but may reduce reactivity compared to nitro groups .

Position 4: Benzylamine vs. Aryl and Alkyl Amines

  • Benzylamine : The benzyl group in the target compound enhances π-π stacking, as seen in 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (), where benzyl-triazole interactions stabilize crystal packing .
  • Aryl amines: N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () shows stronger hydrogen bonding but lower membrane permeability due to polarity .

Pharmacological and Physicochemical Properties

Property Target Compound N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine () N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()
Molecular Weight ~466.5 g/mol (estimated) 374.4 g/mol 261.3 g/mol
Key Substituents 5-NO₂, 6-CH₃, 4-benzyl, 2-phenylpiperazine 4-NO₂, 6-phenyl, 2-(4-nitrophenyl) 2-piperazine, 6-butyl
Solubility Moderate (lipophilic piperazine) Low (highly aromatic) High (polar piperazine)
Biological Activity Potential kinase inhibition Unknown; structural analog of Mpro inhibitors () Building block for CNS drugs
Mutagenicity (Ames Test) Not tested Mutagenic (common in nitroaromatics) Likely negative

Biological Activity

N-benzyl-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its anticancer and neuropharmacological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of approximately 364.44 g/mol. The compound features a pyrimidine ring substituted with a nitro group and a piperazine moiety, which is known for its pharmacological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from several studies regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
U937 (Leukemia)3.8Cell cycle arrest and apoptosis
A549 (Lung)6.0Inhibition of proliferation
HeLa (Cervical)4.5Apoptotic pathway activation

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent.

Neuropharmacological Activity

The compound has also been evaluated for its neuropharmacological properties, particularly its effects on serotonin receptors, which are critical in mood regulation and anxiety disorders. Research has shown that this compound acts as a selective ligand for the 5-HT1A receptor, which is associated with anxiolytic effects.

Summary of Neuropharmacological Findings

Receptor Type Binding Affinity (Ki) Effect
5-HT1A20 nMAnxiolytic effect
5-HT715 nMPotential antidepressant activity

Case Studies

  • Case Study on MCF-7 Cells : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins, indicating its role in promoting apoptosis through the intrinsic pathway.
  • Neuropharmacological Assessment : A behavioral study in animal models demonstrated that administration of the compound led to reduced anxiety-like behavior in elevated plus-maze tests, correlating with its binding affinity to the 5-HT1A receptor.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation : Start with a 6-methyl-2-phenylpyrimidine scaffold, as described for analogous compounds. For example, 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid can serve as an intermediate .

Substitution Reactions : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution at the pyrimidine C2 position. Piperazine derivatives are often activated using bases like K₂CO₃ in DMF .

Nitro Group Installation : Nitration at the C5 position using HNO₃/H₂SO₄ under controlled conditions to avoid over-nitration .

Benzylation : React the intermediate with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH) to attach the N-benzyl group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its structure?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) for structure solution. Data collection requires single crystals grown via slow evaporation (e.g., from ethanol) .
  • Key Interactions :
    • Intramolecular N–H···N hydrogen bonds (e.g., between pyrimidine N and benzylamine H), forming six-membered rings .
    • Weak C–H···O and C–H···π interactions between aromatic rings and nitro/methyl groups, stabilizing the crystal lattice .
  • Dihedral Angles : Measure torsion angles (e.g., 12.8° between pyrimidine and phenyl groups) to confirm steric effects .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzymatic Inhibition :
    • Acetylcholinesterase (AChE) Assay : Modified Ellman’s method (λ = 412 nm) using acetylthiocholine as substrate .
    • SARS-CoV-2 Mpro Inhibition : Fluorescence resonance energy transfer (FRET) assays with Dabcyl-Edans-labeled substrates .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced: How can SAR studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Piperazine Modifications : Replace 4-phenylpiperazine with 4-(trifluoromethyl)phenyl to enhance lipophilicity .
    • Nitro Group Replacement : Test 5-cyano or 5-fluoro analogs to reduce metabolic instability .
  • Data Analysis :
    • IC₅₀ Comparison : For example, 4-methylpiperidine derivatives show 2.2 µM BuChE inhibition vs. 5.5 µM for pyrrolidine analogs .
    • Computational Docking : Use AutoDock Vina to predict binding poses in AChE or SARS-CoV-2 Mpro active sites .

Advanced: What computational approaches predict binding affinity to SARS-CoV-2 Mpro?

Methodological Answer:

  • Machine Learning (ML) : Train models on datasets of known inhibitors (e.g., from ChEMBL) using molecular descriptors (logP, PSA) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., hydrogen bonding with His41/Cys145) for 100 ns to assess stability .
  • ADMET Prediction : Use SwissADME to optimize solubility (< -4.0 LogS) and hepatotoxicity .

Advanced: How are contradictions in biological data resolved?

Methodological Answer:

  • Orthogonal Assays : Confirm enzymatic inhibition (e.g., IC₅₀) with cellular assays (e.g., cytopathic effect reduction in SARS-CoV-2-infected Vero cells) .
  • Purity Verification : Use HPLC (>95% purity) and ¹H NMR to exclude synthetic byproducts as confounding factors .
  • Pharmacokinetic Profiling : Assess plasma stability (e.g., mouse liver microsomes) to rule out rapid metabolism .

Advanced: What crystallographic challenges arise during refinement?

Methodological Answer:

  • Twinning : Address using TWINABS in SHELX for data scaling .
  • Disorder Modeling : Refine split positions for flexible benzyl/piperazine groups with ISOR restraints .
  • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve nitro group orientation .

Advanced: How do electron-withdrawing groups (e.g., nitro) influence reactivity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H NMR : Deshielding of adjacent protons (e.g., C6-methyl shifts upfield by 0.3 ppm) .
    • IR : Nitro group stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
  • DFT Calculations : Compute electrostatic potential maps (e.g., Gaussian 09) to predict electrophilic/nucleophilic sites .

Advanced: What strategies enhance metabolic stability?

Methodological Answer:

  • Structural Modifications :
    • Fluorine Substitution : Replace methyl with trifluoromethyl to block CYP450 oxidation .
    • Nitro Reduction Prevention : Introduce steric hindrance (e.g., ortho-substituted benzyl groups) .
  • In Vitro Testing : Incubate with liver microsomes (human/mouse) and monitor degradation via LC-MS/MS .

Advanced: How do polymorphic forms affect pharmacology?

Methodological Answer:

  • Analytical Techniques :
    • DSC : Detect melting point variations (e.g., Form I: 180°C vs. Form II: 172°C) .
    • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5° for Form I vs. 14.2° for Form II) .
  • Solubility Studies : Use shake-flask method (pH 7.4 PBS) to identify bioavailable polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.